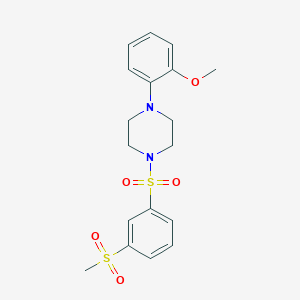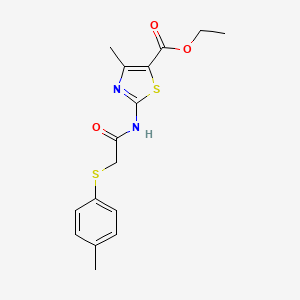![molecular formula C22H25F3N4O4 B2680985 2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 921490-31-5](/img/structure/B2680985.png)
2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a methoxy group, and a trifluoromethylphenyl group, making it a unique molecule with diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the acetylation of piperazine to form 4-acetylpiperazine. This can be achieved using acetic anhydride in the presence of a base such as pyridine.
Attachment of the Methoxy Group: The next step is the introduction of the methoxy group onto the pyridine ring. This can be done through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Coupling with Trifluoromethylphenyl Acetamide: The final step involves coupling the intermediate with 2-(trifluoromethyl)phenyl acetamide. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring and the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or amines can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its piperazine ring is a common motif in many bioactive compounds.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features are reminiscent of pharmacophores found in various therapeutic agents.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can interact with active sites of enzymes, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The methoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
類似化合物との比較
Similar Compounds
2-{2-[(4-acetylpiperazin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-phenylacetamide: Lacks the trifluoromethyl group, which may reduce its binding affinity in biological systems.
Uniqueness
The presence of both the methoxy and trifluoromethyl groups in 2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide makes it unique. These groups contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.
特性
IUPAC Name |
2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N4O4/c1-15(30)28-9-7-27(8-10-28)12-16-11-19(31)20(33-2)13-29(16)14-21(32)26-18-6-4-3-5-17(18)22(23,24)25/h3-6,11,13H,7-10,12,14H2,1-2H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAMUCFUKOTJOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC=CC=C3C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2680902.png)
![N-(3,4-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2680905.png)


![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2680911.png)


![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2680914.png)

![4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2680918.png)
![[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 2-(2-formylphenoxy)acetate](/img/structure/B2680919.png)


![3-methoxy-N-{1-methyl-6-oxo-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}benzamide](/img/structure/B2680925.png)
